molecular formula C27H24N4O2 B11199257 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11199257
M. Wt: 436.5 g/mol
InChI Key: SHLSCLMGCNTIIH-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole ring. The resulting pyrazole derivative undergoes further cyclization with 2-aminobenzophenone to form the pyrazoloquinoline core. Finally, the carboxamide group is introduced through an amidation reaction with 3-phenylpropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenyl)-N-(3-phenylpropyl)quinoline-4-carboxamide
  • 2-(2-methylphenyl)-4-quinolinecarboxylic acid
  • 8-hydroxyquinoline derivatives

Uniqueness

Compared to similar compounds, 2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique combination of a pyrazole ring fused to a quinoline moiety, along with specific substituents that enhance its chemical reactivity and potential biological activity. This structural uniqueness contributes to its diverse applications in various fields of research.

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-27(33)23-17-29-24-14-11-20(16-22(24)25(23)30-31)26(32)28-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32)

InChI Key

SHLSCLMGCNTIIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5

Origin of Product

United States

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